5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
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Overview
Description
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H9Cl3N2S and its molecular weight is 355.7g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Research into the synthesis and structural properties of compounds related to "5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine" involves exploring novel synthetic routes and understanding their conformation through spectroscopic methods and computational calculations. For instance, Issac and Tierney (1996) detailed the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reaction mechanisms and product conformations based on high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).
Environmental Impact
Studies on chlorophenols, including compounds structurally similar to "this compound," have assessed their environmental impact, particularly their toxicity and persistence in aquatic environments. Krijgsheld and Gen (1986) reviewed the toxic effects and biodegradation potential of chlorophenols, noting their moderate to high persistence under certain conditions and their considerable toxicity to aquatic life (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cannabinoid cb1 receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes such as appetite, pain-sensation, mood, and memory .
Biochemical Pathways
Compounds targeting cannabinoid receptors are known to affect various signaling pathways, including those involved in pain perception, appetite regulation, and mood modulation .
Pharmacokinetics
Similar compounds are known to have good bioavailability and are metabolized in the liver .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action and stability of similar compounds .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-5-11(17)7-12(13)18/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKXCHMIFIKED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.